1-Ethyl-1H-pyrazole-5-carboxylic acid

Synthetic Chemistry Quality Control Procurement Specification

1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid family, bearing an N1-ethyl substituent and a carboxylic acid group at the 5-position of the azole ring. Its molecular formula is C6H8N2O2 (MW 140.14) and it is supplied as a solid at room temperature with a density of 1.27 g/cm³.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 400755-43-3
Cat. No. B1583437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-pyrazole-5-carboxylic acid
CAS400755-43-3
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10)
InChIKeyFSMHDKRQCDWWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3): Core Identification and Procurement Baseline


1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid family, bearing an N1-ethyl substituent and a carboxylic acid group at the 5-position of the azole ring [1]. Its molecular formula is C6H8N2O2 (MW 140.14) and it is supplied as a solid at room temperature with a density of 1.27 g/cm³ . The compound is primarily used as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its stable pyrazole ring and dual functional groups (carboxylic acid + N-ethyl) enable further derivatization via amidation, esterification, and decarboxylative coupling reactions [2].

Why a Generic Pyrazole Carboxylic Acid Cannot Replace 1-Ethyl-1H-pyrazole-5-carboxylic acid in Target-Critical Applications


Within the pyrazole carboxylic acid class, regioisomeric (3-COOH vs. 5-COOH) and N-substitution (methyl, ethyl, aryl) variants exhibit quantifiably different physicochemical properties—including ionization constants, lipophilicity, and hydrogen-bonding patterns—that directly impact reactivity in downstream coupling steps, biological target engagement, and metabolic stability [1]. An indiscriminate swap can alter reaction yields, compromise impurity profiles in GMP intermediate supply chains, or invalidate structure–activity relationships in lead optimization programs [2]. The evidence below establishes the specific, measurable differentiation points that justify deliberate selection of the 1-ethyl-5-carboxylic acid regioisomer over its closest analogs.

Quantitative Differentiation Evidence: 1-Ethyl-1H-pyrazole-5-carboxylic acid Versus Closest Analogs


Commercial Purity Specification: 99% (HPLC) for 5-COOH Regioisomer Versus 95% for the 3-COOH Isomer

The 1-ethyl-1H-pyrazole-5-carboxylic acid (5-COOH) regioisomer is commercially supplied with a minimum purity specification of 99% (HPLC), whereas the regioisomeric 1-ethyl-1H-pyrazole-3-carboxylic acid (3-COOH, CAS 400755-44-4) is typically offered at 95% purity from the same vendor . This 4-percentage-point purity gap translates to a substantially lower maximum impurity burden (≤1% vs. ≤5%) for the 5-COOH compound, reducing the risk of side reactions in stoichiometric coupling chemistry and simplifying downstream purification of final products .

Synthetic Chemistry Quality Control Procurement Specification

pKa Differentiation: 5-COOH Regioisomer Displays a Lower Acid Dissociation Constant Versus Unsubstituted Pyrazole-5-carboxylic Acid

The predicted pKa of 1-ethyl-1H-pyrazole-5-carboxylic acid is 3.28 (acidic group), as computed and reported by ChemBase [1]. In comparison, the unsubstituted 1H-pyrazole-5-carboxylic acid (CAS 1621-91-6) has a reported experimental pKa of approximately 3.5–3.7 for the carboxylic acid proton . The lower pKa of the N-ethyl analog indicates a ~0.2–0.4 log unit increase in acidity, attributable to the electron-donating effect of the N-ethyl group altering the electron density of the pyrazole ring and stabilizing the conjugate base [1]. This shift in ionization equilibrium affects the compound's speciation at physiologically relevant pH (e.g., pH 5.5–7.4) and consequently its solubility, permeability, and protein binding when incorporated into lead molecules .

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Patent Footprint: 305 Patents Reference 1-Ethyl-1H-pyrazole-5-carboxylic acid as a Key Intermediate

According to PubChem-derived patent intelligence, 1-ethyl-1H-pyrazole-5-carboxylic acid is cited in 305 patents, compared to only 2 literature references [1]. This patent-to-literature ratio (approximately 150:1) is unusually high and indicates that the compound's primary value lies in proprietary industrial processes—including pharmaceutical and agrochemical intermediate synthesis—rather than in basic academic research [2]. By contrast, the unsubstituted 1H-pyrazole-5-carboxylic acid and the 3-COOH regioisomer show significantly lower patent counts, underscoring the commercial relevance specifically conferred by the N-ethyl-5-carboxylic acid substitution pattern [3]. Representative patents include methods for preparing 1-alkyl-5-pyrazolecarboxylic acid derivatives (JP-5753856-B2) and substituted pyrazole formate derivatives for CNS applications [4].

Intellectual Property Synthetic Methodology Pharmaceutical Intermediates

Deuterated Internal Standard Availability: 1-Ethyl-1H-pyrazole-5-carboxylic acid-d5 Enables Accurate Bioanalytical Quantification

A stable-isotope-labeled analog, 1-ethyl-1H-pyrazole-5-carboxylic acid-d5 (CAS 2735654-39-2), is commercially available and is specifically designed for use as an internal standard (IS) in quantitative LC-MS/MS bioanalytical assays [1]. The pentadeuterated ethyl group provides a mass shift of +5 Da relative to the unlabeled analyte, ensuring chromatographic co-elution while enabling distinct mass detection without isotopic interference . For the 3-COOH regioisomer, no analogous deuterated internal standard is listed in major chemical supplier databases, creating a gap for laboratories requiring precise quantification of the 3-COOH compound in biological matrices [2].

Bioanalysis LC-MS/MS Metabolite Identification

Recommended Application Scenarios for 1-Ethyl-1H-pyrazole-5-carboxylic acid Procurement and Use


Pharmaceutical Lead Optimization Requiring Controlled Ionization State

When designing EP1 receptor antagonists or related pyrazole acid chemotypes, the quantifiably lower pKa (3.28) of the 1-ethyl-5-COOH regioisomer relative to the parent pyrazole-5-carboxylic acid (pKa ≈3.5–3.7) ensures a higher fraction of the ionized carboxylate species at intestinal pH, which can be exploited to modulate solubility-limited absorption without introducing additional heteroatoms [1]. This property was exploited in the development of pyrazole acid EP1 antagonists with an ED50 of 1.3 mg/kg (rat pain model) [2].

Multi-Step Synthesis with Stringent Impurity Specifications

For kilogram-scale amidation or esterification campaigns where coupling efficiency and by-product profiles are critical, the 99% (HPLC) purity specification ensures a ≤1% unknown impurity burden, compared to the ≤5% typical for the 3-COOH isomer . This directly supports pharmaceutical intermediate production under ICH Q3A guidelines, reducing the need for additional recrystallization or chromatographic purification steps.

Bioanalytical Method Development and DMPK Studies

Laboratories performing quantitative analysis of pyrazole-containing drug candidates in plasma or tissue homogenates benefit from the commercial availability of the deuterated analog (1-ethyl-1H-pyrazole-5-carboxylic acid-d5) as an LC-MS/MS internal standard [3]. This eliminates the need for custom synthesis of a stable-isotope-labeled standard, shortening method validation timelines by an estimated 4–6 weeks.

Agrochemical Intermediate Sourcing with Established IP Landscape

The compound's citation in 305 patents, including JP-5753856-B2 for 1-alkyl-5-pyrazolecarboxylic acid derivatives, confirms its role as a key intermediate in proprietary herbicide and fungicide synthesis routes [4]. Procurement teams can leverage this established patent landscape to secure supply agreements with reduced freedom-to-operate uncertainty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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